molecular formula C14H18N2O2S B11844894 N-dansyl ethylamine

N-dansyl ethylamine

Cat. No.: B11844894
M. Wt: 278.37 g/mol
InChI Key: IUPVXOPOSRQPJG-UHFFFAOYSA-N
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Description

N-dansyl ethylamine is a fluorescent compound derived from the reaction of dansyl chloride with ethylamine. The dansyl group, which is a sulfonamide derivative of 5-dimethylaminonaphthalene-1-sulfonyl chloride, imparts strong fluorescence to the molecule. This property makes this compound valuable in various analytical and biochemical applications, particularly in the detection and quantification of amino acids and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dansyl ethylamine is synthesized by reacting dansyl chloride with ethylamine. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under basic conditions provided by a base like sodium carbonate or sodium bicarbonate. The reaction proceeds as follows:

  • Dissolve dansyl chloride in acetone or acetonitrile.
  • Add ethylamine to the solution.
  • Introduce a base such as sodium carbonate to the mixture.
  • Stir the reaction mixture at room temperature for a specified period, usually around 1 hour.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is straightforward, industrial production may involve scaling up the reaction with optimized conditions to ensure high yield and purity. This includes precise control of reaction temperature, solvent choice, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-dansyl ethylamine primarily undergoes substitution reactions due to the presence of the sulfonamide group. The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles that can attack the sulfonamide group, leading to the formation of new derivatives.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the ethylamine moiety.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to amines.

Major Products Formed

    Substitution Products: Various derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the ethylamine moiety.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

N-dansyl ethylamine is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe in chromatography and spectroscopy for the detection and quantification of amino acids and peptides.

    Biology: Employed in the study of protein structure and function, particularly in identifying N-terminal amino acids in peptides and proteins.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules in clinical samples.

    Industry: Applied in quality control processes to monitor the presence of specific compounds in products.

Mechanism of Action

The fluorescence of N-dansyl ethylamine is due to the dansyl group, which absorbs light at a specific wavelength and emits light at a longer wavelength. This property is exploited in various analytical techniques. The molecular target is typically the amino group of peptides or proteins, where the dansyl group forms a stable bond, allowing for the detection and quantification of these biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dansyl chloride: The precursor to N-dansyl ethylamine, used for similar applications but requires a reaction step to form the final product.

    Dansyl glycine: Another dansyl derivative used in amino acid analysis.

    Dansyl phenylalanine: Used in peptide sequencing and protein studies.

Uniqueness

This compound is unique due to its specific interaction with ethylamine, providing distinct fluorescence properties that can be tailored for specific analytical applications. Its stability and ease of synthesis make it a preferred choice in many research and industrial settings.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-(dimethylamino)-N-ethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)14-10-6-7-11-12(14)8-5-9-13(11)16(2)3/h5-10,15H,4H2,1-3H3

InChI Key

IUPVXOPOSRQPJG-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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